N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide
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Overview
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is a compound that features a thiophene ring, a phenyl group, and an oxadiazole moiety
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets in a way that disrupts normal cellular processes, leading to their anti-infective properties .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can interfere with various biochemical pathways, leading to their broad-spectrum biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exert various biological effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the phenyl and thiophene groups. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used to study its interactions with various biomolecules, potentially leading to the discovery of new biological pathways and targets.
Medicine: The compound’s potential medicinal properties are of interest for drug discovery and development. It may exhibit activity against specific diseases or conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- 2-(1,2,4-oxadiazol-5-yl)anilines
Uniqueness
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)8-11-4-2-3-5-13(11)17-15(19)12-6-7-21-9-12/h2-7,9H,8H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLLTPDNWFOSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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